Garamycin solution

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

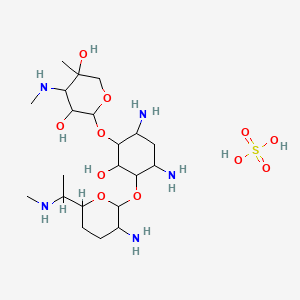

IUPAC Name |

2-[4,6-diamino-3-[3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H43N5O7.H2O4S/c1-9(25-3)13-6-5-10(22)19(31-13)32-16-11(23)7-12(24)17(14(16)27)33-20-15(28)18(26-4)21(2,29)8-30-20;1-5(2,3)4/h9-20,25-29H,5-8,22-24H2,1-4H3;(H2,1,2,3,4) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWQISSNHRDDWRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)NC.OS(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H45N5O11S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

575.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Dual Role of Garamycin (Gentamicin) in Cell Culture: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Garamycin, the brand name for the aminoglycoside antibiotic gentamicin (B1671437), is a cornerstone of cell culture practice, primarily employed to curtail bacterial contamination. This in-depth technical guide elucidates the multifaceted applications of gentamicin in a research setting. It details its mechanism of action, provides comprehensive data on its effective concentrations and potential cytotoxicity, and offers detailed protocols for its preparation and use. Furthermore, this guide explores the cellular pathways affected by gentamicin in both prokaryotic and eukaryotic cells, providing researchers with the critical information needed to ensure the integrity and reproducibility of their in vitro studies.

Introduction: The Guardian of the Culture

Maintaining a sterile environment is paramount in cell culture to prevent the introduction of microorganisms that can compromise experimental results.[1] Gentamicin is a broad-spectrum antibiotic widely utilized as a prophylactic agent to inhibit the growth of a diverse range of Gram-positive and Gram-negative bacteria.[1][2] Its stability under typical cell culture conditions and its potent bactericidal activity make it a common additive to culture media, particularly during the initial stages of primary cell culture or when the risk of contamination is high.[3]

Mechanism of Action: Targeting the Bacterial Ribosome

Gentamicin exerts its bactericidal effect by irreversibly binding to the 30S subunit of the bacterial ribosome.[2][4] This interaction disrupts the initiation of protein synthesis and induces misreading of the mRNA template, leading to the production of non-functional or truncated proteins.[4][5][6] The accumulation of these aberrant proteins ultimately results in bacterial cell death.[5]

Caption: Mechanism of Gentamicin Action in Bacteria.

Data Presentation: Concentrations and Cytotoxicity

The effective concentration of gentamicin in cell culture is a critical parameter that requires careful optimization to prevent bacterial growth without adversely affecting the cultured mammalian cells.

Recommended Working Concentrations

The generally recommended working concentration for gentamicin in eukaryotic cell culture is 50 µg/mL.[7] However, the optimal concentration can vary depending on the cell type and the nature of the potential contaminants.

| Application | Cell Type | Recommended Working Concentration (µg/mL) | Reference(s) |

| General Eukaryotic Cell Culture | Various | 50 | [7][8] |

| Prokaryotic Cell Culture | Various | 15 | [7][8] |

| Routine Prevention | Various | 10-50 | [9] |

| Decontamination of Cultures | Specific to cell line | Variable (determined by toxicity assay) | [3] |

| Gentamicin Protection Assay | Macrophages | 2-8 (maintenance) to 200 (initial killing) | [3][10] |

Cytotoxicity in Mammalian Cells

While gentamicin is primarily targeted at bacteria, at high concentrations it can exhibit cytotoxicity towards mammalian cells. This is a crucial consideration, especially in long-term cultures or when using sensitive cell lines.

| Cell Line | Concentration (µg/mL) | Exposure Time | Observed Effect | Reference(s) |

| Vero (African green monkey kidney) | 2000 | Not specified | Significant decrease in viability | [11] |

| Vero | 4500 | Not specified | Significant decrease in viability | [11] |

| BHK-21 (Baby hamster kidney) | >500 | Not specified | Significant decrease in vital cells | [12] |

| HK-2 (Human kidney proximal tubule) | 100 | 24-96 hours | Increased NAG activity (cytotoxicity marker) | No direct citation |

| LLC-PK1 and MDCK (Renal cell lines) | up to 3 mM | up to 4 days | Time and dose-dependent apoptosis | [13] |

| Embryonic rat fibroblasts | up to 3 mM | up to 4 days | Time and dose-dependent apoptosis | [13] |

| MCF-12A, MCF-7, MDA-MB-231 (Human mammary) | 50 | 24 hours | Increased lactate (B86563) production and DNA oxidative damage | [14][15] |

Experimental Protocols

Adherence to standardized protocols is essential for the effective and reproducible use of gentamicin in cell culture.

Preparation of Gentamicin Stock Solution (50 mg/mL)

Materials:

-

Gentamicin sulfate (B86663) powder

-

Sterile, deionized or distilled water

-

Sterile conical tubes (15 mL or 50 mL)

-

Sterile syringe (10 mL or larger)

-

Sterile 0.22 µm syringe filter

-

Sterile microcentrifuge tubes for aliquoting

Procedure:

-

Weigh out 500 mg of gentamicin sulfate powder and transfer it to a sterile conical tube.[8]

-

Add 8 mL of sterile water to the tube.[8]

-

Vortex the solution until the powder is completely dissolved.[16]

-

Adjust the final volume to 10 mL with sterile water.[8]

-

Draw the solution into a sterile syringe and attach a 0.22 µm sterile filter.[8]

-

Filter-sterilize the solution into a new sterile conical tube.[8]

-

Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[6]

-

Store the aliquots at -20°C for long-term storage (up to one year).[6] For short-term use, the solution can be stored at 2-8°C for up to 30 days.[6]

General Workflow for Using Gentamicin in Cell Culture

The following workflow outlines the standard procedure for incorporating gentamicin into a cell culture regimen.

Caption: General Experimental Workflow for Gentamicin Use.

Impact on Mammalian Cells: Beyond Antibacterial Action

While highly effective against bacteria, it is crucial for researchers to be aware of the potential off-target effects of gentamicin on mammalian cells, especially at concentrations exceeding the standard working range or during prolonged exposure. High concentrations of gentamicin have been shown to induce apoptosis (programmed cell death) in various mammalian cell lines.[13] This process can be initiated through the generation of reactive oxygen species (ROS), leading to oxidative stress, lysosomal membrane permeabilization, and the activation of caspase-dependent apoptotic pathways.[4][12]

Caption: Gentamicin-Induced Apoptosis Signaling Pathway.

Conclusion

Garamycin (gentamicin) is an invaluable tool in the cell culture arsenal (B13267) for preventing and controlling bacterial contamination. Its broad-spectrum bactericidal activity and stability make it a reliable choice for safeguarding valuable cell lines and ensuring the validity of experimental outcomes. However, researchers must be cognizant of its potential for cytotoxicity at higher concentrations and the off-target effects it can have on mammalian cell physiology. By adhering to the recommended concentrations, employing rigorous aseptic techniques, and understanding the underlying mechanisms of both its antibacterial and cytotoxic effects, scientists can effectively utilize gentamicin to maintain the integrity and reproducibility of their in vitro research.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. Gentamicin Protection Assay to Determine Bacterial Survival within Macrophages [bio-protocol.org]

- 4. Role of oxidative stress in lysosomal membrane permeabilization and apoptosis induced by gentamicin, an aminoglycoside antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. wd.vghtpe.gov.tw [wd.vghtpe.gov.tw]

- 6. benchchem.com [benchchem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. laboratorynotes.com [laboratorynotes.com]

- 9. Antibiotics in Cell Culture: When and How to Use Them [capricorn-scientific.com]

- 10. Impact of Gentamicin Concentration and Exposure Time on Intracellular Yersinia pestis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stock Solution [mmbio.byu.edu]

- 12. researchgate.net [researchgate.net]

- 13. Gentamicin-induced apoptosis in renal cell lines and embryonic rat fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Modulation of gentamicin-induced acute kidney injury by myo-inositol oxygenase via the ROS/ALOX-12/12-HETE/GPR31 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Antibiotic Stocks [protocols.io]

An In-depth Technical Guide on the Chemical Properties and Stability of Garamycin (Gentamicin) Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of Garamycin (gentamicin) solution, a critical aminoglycoside antibiotic. This document delves into the molecular characteristics, factors influencing stability, degradation pathways, and analytical methodologies pertinent to research, development, and quality control of gentamicin (B1671437) formulations.

Chemical and Physical Properties

Gentamicin, commercially available as Garamycin, is not a single molecular entity but a complex of structurally related aminoglycoside components produced by the fermentation of Micromonospora purpurea.[1] The primary components of this complex are Gentamicin C1, C1a, C2, C2a, and C2b.[2] These components are basic, water-soluble compounds that are relatively stable.[1] The chemical and physical properties of Garamycin solution are summarized in Table 1.

Table 1: Chemical and Physical Properties of Garamycin (Gentamicin) Solution

| Property | Description |

| Chemical Name | Gentamicin Sulfate |

| Molecular Formula (Major Components) | Gentamicin C1: C21H43N5O7Gentamicin C2: C20H41N5O7Gentamicin C1a: C19H39N5O7 |

| Appearance | White to buff-colored, hygroscopic powder. Solutions are typically clear and colorless.[2] |

| Solubility | Freely soluble in water; practically insoluble in alcohol and other organic solvents. |

| pH of Solution | The pH of Garamycin injection (40 mg/mL) typically ranges from 3.0 to 5.5.[3] An optimal pH range for stability in liquid solutions is between 4.5 and 7.0.[4] |

| Formulation Excipients | Common excipients in injectable solutions include preservatives (e.g., methylparaben, propylparaben), antioxidants (e.g., sodium metabisulfite), and chelating agents (e.g., edetate disodium). pH may be adjusted with sulfuric acid or sodium hydroxide.[2] |

Stability Profile

The stability of this compound is a critical quality attribute, as degradation can lead to a loss of potency and the formation of potentially toxic byproducts.[4] Several environmental factors can influence the stability of gentamicin. A summary of these factors and their effects is presented in Table 2.

Table 2: Factors Affecting the Stability of this compound

| Factor | Effect on Stability | Recommended Storage and Handling |

| Temperature | Gentamicin is heat-sensitive, and elevated temperatures accelerate its degradation.[4] Extreme cold can reduce its solubility.[4] A study on gentamicin-coated implants showed that storage at 60°C had minimal effect on the composition over 30 days. | Recommended storage for refrigerated solutions is between 2°C and 8°C.[4] |

| pH | The stability of gentamicin is significantly pH-dependent. The optimal pH range is 4.5 to 7.0.[4] Outside this range, particularly in acidic or alkaline conditions, hydrolysis and degradation are accelerated.[4] | Formulations should be buffered to maintain a pH within the optimal range. |

| Light | Exposure to light, especially UV radiation, can induce photochemical degradation, leading to a loss of potency.[5] | Garamycin solutions should be protected from light. Opaque packaging is often used to mitigate light-induced degradation.[4] |

| Humidity | For powdered forms of gentamicin, high humidity can lead to hydrolytic degradation.[4] | Powdered gentamicin should be stored in moisture-resistant containers or in environments with desiccants.[4] |

| Oxidation | Oxidizing conditions can lead to significant changes in the composition of gentamicin.[6] Forced degradation studies using 3% hydrogen peroxide at 80°C for 3 hours resulted in the complete degradation of gentamicin sulfate.[6] | Solutions should be protected from oxidizing agents. The inclusion of antioxidants like sodium metabisulfite (B1197395) in formulations helps to mitigate oxidative degradation.[2] |

Degradation Pathways

The degradation of gentamicin can occur through several mechanisms, primarily hydrolysis of the glycosidic bonds and modifications of the amino and hydroxyl groups. The major degradation products identified include gentamines, which result from the cleavage of the purpurosamine ring.[7]

The following diagram illustrates a simplified degradation pathway for Gentamicin C1, a major component of the Garamycin complex.

Caption: Simplified degradation pathway of Gentamicin C1.

Experimental Protocols

Stability-Indicating HPLC Method

The quantitative analysis of gentamicin and its degradation products is commonly performed using High-Performance Liquid Chromatography (HPLC). Due to the lack of a strong UV-absorbing chromophore in the gentamicin molecule, a derivatization step is typically required for UV detection.

4.1.1 O-Phthalaldehyde (B127526) (OPA) Derivatization Protocol

This protocol is adapted from established methods for the pre-column derivatization of gentamicin.[6]

-

Preparation of OPA Reagent: Dissolve 250 mg of o-phthalaldehyde in 1.25 mL of methanol. Add 23.75 mL of a 2.47% (m/v) boric acid solution (pH adjusted to 10.4 with 8 M KOH) and 0.5 mL of thioglycolic acid. Adjust the final pH of the reagent to 10.4 with 8 M KOH. This reagent is stable for up to three days when stored at 4°C and protected from light.[6]

-

Derivatization of Gentamicin Standard/Sample: Mix 2.5 mL of the gentamicin solution (standard or sample) with 0.5 mL of the OPA reagent and 2.75 mL of methanol.

4.1.2 Chromatographic Conditions

A variety of HPLC conditions have been reported. The following is a representative example of a reversed-phase HPLC method.

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase: A mixture of methanol, water, glacial acetic acid, and sodium 1-heptane sulfonate.[8]

-

Flow Rate: 1.1 mL/min.[8]

-

Column Temperature: 30°C.[8]

-

Detection: UV at 330 nm.[8]

-

Injection Volume: 20 µL.[8]

The following diagram illustrates a typical experimental workflow for a gentamicin stability study.

Caption: Experimental workflow for gentamicin stability testing.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the drug substance.[9] These studies involve exposing the drug to conditions more severe than accelerated stability testing.[10]

4.2.1 Protocol for Forced Degradation

This protocol is based on ICH guidelines (Q1A(R2)).[9][11]

-

Acid Hydrolysis: Treat the this compound with 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 80°C) for a specified period (e.g., 1 hour).[6]

-

Base Hydrolysis: Treat the this compound with 0.1 M to 1 M NaOH at room temperature or elevated temperatures (e.g., 80°C) for a specified period (e.g., 1 hour).[6]

-

Oxidative Degradation: Treat the this compound with an oxidizing agent, such as 3% hydrogen peroxide, at room temperature or elevated temperatures (e.g., 80°C) for a specified period (e.g., 3 hours).[6]

-

Thermal Degradation: Expose the this compound to dry heat at a temperature above that used for accelerated stability testing (e.g., >50°C).[10]

-

Photodegradation: Expose the this compound to a combination of UV and visible light, with a minimum exposure of 1.2 million lux hours and 200 watt-hours/m².[10]

After exposure to the stress conditions, the samples are neutralized (if necessary), diluted, and analyzed using a validated stability-indicating method, such as the HPLC method described above.

Logical Relationships in Stability

The stability of this compound is a multifactorial issue where various parameters are interconnected. The following diagram illustrates the logical relationships between the key factors influencing stability and the resulting degradation.

Caption: Interrelationship of factors affecting Garamycin stability.

Conclusion

The chemical properties and stability of this compound are of paramount importance for ensuring its therapeutic efficacy and safety. A thorough understanding of the factors that can compromise its integrity, such as temperature, pH, light, and oxidation, is crucial for the development of stable formulations and appropriate storage and handling procedures. The analytical methods and experimental protocols outlined in this guide provide a framework for the robust evaluation of Garamycin stability, enabling researchers and drug development professionals to maintain the quality and performance of this vital antibiotic.

References

- 1. ovid.com [ovid.com]

- 2. usp-pqmplus.org [usp-pqmplus.org]

- 3. publications.ashp.org [publications.ashp.org]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. openscienceonline.com [openscienceonline.com]

- 6. Long-term stability of gentamicin sulfate-ethylenediaminetetraacetic acid disodium salt (EDTA-Na2) solution for catheter locks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Elucidation of gentamicin degradation and preservation in polymer device processing [morressier.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 11. database.ich.org [database.ich.org]

Garamycin (Gentamicin): A Technical Guide to its Antimicrobial Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gentamicin (B1671437), a broad-spectrum aminoglycoside antibiotic derived from Micromonospora purpurea, is a cornerstone in the treatment of severe bacterial infections.[1] Its bactericidal activity, particularly against Gram-negative aerobes, has established its role in managing conditions such as septicemia, meningitis, and urinary tract infections.[2] This technical guide provides an in-depth analysis of Garamycin's (gentamicin's) spectrum of activity, detailing its efficacy against a range of microbial species through quantitative data, experimental protocols for susceptibility testing, and a visual representation of its mechanism of action and relevant experimental workflows.

Spectrum of Activity

Gentamicin's primary therapeutic utility lies in its potent activity against a wide array of Gram-negative bacteria, including Pseudomonas aeruginosa, Proteus species, Escherichia coli, Klebsiella pneumoniae, Enterobacter aerogenes, and Serratia species. It also demonstrates activity against some Gram-positive organisms, notably Staphylococcus aureus.[3] The in vitro efficacy of gentamicin is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The following tables summarize the MIC data for gentamicin against clinically significant bacteria.

Data Presentation

Table 1: Gentamicin Activity against Gram-Negative Bacteria

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Enterobacterales | 0.5 | 2 | 0.5 - >16 |

| Escherichia coli | 0.5 | >128 | 0.5 - >128 |

| Klebsiella pneumoniae | 0.25 | >128 | 0.25 - >128 |

| Proteus mirabilis | 0.25 | 8 | 0.25 - 8 |

| Pseudomonas aeruginosa | ≤1 | 8 | ≤1 - >32 |

| Acinetobacter baumannii | 32 | 64 | 8 - 128 |

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Table 2: Gentamicin Activity against Gram-Positive Bacteria

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Staphylococcus aureus | 0.235 | 0.488 | 0.0625 - 64 |

| Methicillin-Resistant S. aureus (MRSA) | 0.38 | 4.0 | 0.38 - >256 |

| Enterococcus faecalis | 16 | - | - |

| Enterococcus faecium | - | - | - |

| Streptococcus agalactiae (Group B) | - | - | - |

| Streptococcus pyogenes (Group A) | - | - | - |

Note: Data for some Gram-positive organisms, particularly Enterococcus and Streptococcus species, show higher and more variable MICs, often indicating intrinsic or acquired resistance. High-level resistance to gentamicin in enterococci is a significant clinical concern.[4]

Experimental Protocols

Accurate determination of microbial susceptibility to gentamicin is critical for effective clinical use and for research and development. The following are detailed methodologies for two standard susceptibility testing methods.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method, based on Clinical and Laboratory Standards Institute (CLSI) guidelines, determines the MIC of an antimicrobial agent in a liquid medium.

1. Preparation of Gentamicin Stock Solution:

-

Aseptically prepare a stock solution of gentamicin from a reference standard powder of known potency.

-

Dissolve the powder in a suitable sterile solvent, such as deionized water, to a high concentration (e.g., 1024 µg/mL).

-

Filter-sterilize the stock solution.

2. Preparation of Inoculum:

-

From a fresh (18-24 hour) culture on a non-selective agar (B569324) plate, select 3-5 isolated colonies of the test microorganism.

-

Suspend the colonies in a sterile broth (e.g., Tryptic Soy Broth) and incubate at 35 ± 2°C until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Serial Dilution and Inoculation:

-

In a 96-well microtiter plate, perform serial twofold dilutions of the gentamicin stock solution in CAMHB to achieve the desired concentration range.

-

Inoculate each well (except for a sterility control well) with the standardized bacterial suspension.

-

Include a growth control well containing only the inoculum and broth.

4. Incubation and Interpretation:

-

Incubate the microtiter plate at 35 ± 2°C for 16-20 hours in ambient air.

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of gentamicin that completely inhibits visible growth.

Kirby-Bauer Disk Diffusion Method

This method provides a qualitative assessment of antimicrobial susceptibility based on the inhibition of bacterial growth on an agar surface.

1. Inoculum Preparation:

-

Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described for the broth microdilution method.[5]

2. Inoculation of Agar Plate:

-

Using a sterile cotton swab, evenly streak the standardized inoculum over the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.[5]

-

Allow the plate to dry for 3-5 minutes.

3. Application of Gentamicin Disks:

-

Aseptically place a paper disk impregnated with a standard amount of gentamicin (typically 10 µg) onto the surface of the inoculated agar.

-

Gently press the disk to ensure complete contact with the agar.

4. Incubation and Measurement:

-

Invert the plate and incubate at 35 ± 2°C for 16-18 hours.

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

5. Interpretation:

-

The zone diameter is interpreted as "Susceptible," "Intermediate," or "Resistant" according to standardized tables provided by organizations such as CLSI or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Mandatory Visualizations

Experimental Workflow for Broth Microdilution MIC Testing

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of gentamicin using the broth microdilution method.

Mechanism of Action of Gentamicin

Caption: Gentamicin's mechanism of action, involving binding to the 30S ribosomal subunit and subsequent disruption of protein synthesis.

Conclusion

Gentamicin remains a potent antibiotic against a wide range of clinically relevant bacteria, particularly Gram-negative pathogens. A thorough understanding of its spectrum of activity, supported by quantitative MIC data and standardized susceptibility testing protocols, is essential for its appropriate and effective use in both clinical and research settings. The visualizations provided offer a clear framework for understanding the experimental determination of its efficacy and its molecular mechanism of action. Continuous surveillance of gentamicin susceptibility patterns is crucial to monitor for the emergence of resistance and to guide therapeutic strategies.

References

- 1. Antibiotic Susceptibility of Streptococcus Pyogenes Isolated from Respiratory Tract Infections in Dakar, Senegal - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pseudomonas aeruginosa Antimicrobial Susceptibility Results from Four Years (2012 to 2015) of the International Network for Optimal Resistance Monitoring Program in the United States - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jcdr.net [jcdr.net]

- 5. journals.asm.org [journals.asm.org]

Long-Term Effects of Garamycin (Gentamicin) on Cell Line Morphology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Garamycin, the brand name for the aminoglycoside antibiotic gentamicin (B1671437), is a widely used therapeutic agent against severe Gram-negative bacterial infections. Its mechanism of action involves binding to the 30S ribosomal subunit, leading to mistranslation of mRNA and subsequent bacterial cell death.[1] Despite its efficacy, the clinical use of gentamicin is limited by its potential for nephrotoxicity and ototoxicity.[2] Understanding the long-term effects of gentamicin on cellular morphology is crucial for elucidating the mechanisms of its toxicity and for the development of safer therapeutic strategies. This technical guide provides a comprehensive overview of the morphological changes induced by long-term gentamicin exposure in various cell lines, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Morphological Alterations Induced by Gentamicin

Long-term exposure to gentamicin induces a range of morphological changes in various cell lines, primarily indicative of cellular stress, apoptosis, and organelle dysfunction. These alterations are often dose- and time-dependent.

General Cellular Morphology

Observation under light microscopy reveals distinct changes in cell shape and adherence following prolonged gentamicin treatment. For instance, in human mammary epithelial MCF-12A cells, culture in the presence of 0.05 mg/ml gentamicin resulted in an undifferentiated and scattered morphology, whereas cells grown in antibiotic-free media displayed a differentiated, distinct ductal pattern. In contrast, similar morphological changes were not observed in the human breast cancer cell lines MCF-7 and MDA-MB-231, suggesting cell-type specific responses.

Apoptotic Morphology

A hallmark of gentamicin-induced cytotoxicity is the induction of apoptosis. Morphological features of apoptosis include cell shrinkage, membrane blebbing, chromatin condensation (pyknosis), and nuclear fragmentation (karyorrhexis).[3] In renal cell lines such as LLC-PK1 and MDCK cells, as well as in embryonic rat fibroblasts, exposure to gentamicin (up to 3 mM for up to 4 days) led to a near-linear increase in apoptosis with both time and drug concentration.[4]

Organelle-Specific Morphological Changes

1.3.1. Lysosomes: Gentamicin, being a cationic molecule, accumulates within the acidic environment of lysosomes.[5] This accumulation leads to significant morphological alterations, most notably the formation of myeloid bodies, which are intralysosomal lamellar structures resulting from phospholipidosis.[2][5] This is a consequence of the inhibition of lysosomal phospholipases by gentamicin.[6] Prolonged exposure (10-14 days) to gentamicin has been shown to increase the fragility of lysosomes in cultured human proximal tubular cells.[5]

1.3.2. Mitochondria: Mitochondrial integrity is severely compromised by long-term gentamicin treatment. Studies in inner ear sensory cells of the lizard Calotes versicolor have shown that gentamicin induces progressive mitochondrial changes, including swelling, alterations in the configuration and number of cristae, and the formation of matrical inclusions.[7] Ultimately, these changes can lead to the formation of "onion-like" structures derived from degenerating mitochondria.[7] Furthermore, gentamicin has been demonstrated to collapse the mitochondrial membrane potential in cochlear sensory hair cells.[8]

Quantitative Analysis of Morphological Changes

The following tables summarize quantitative data from various studies on the morphological and cytotoxic effects of gentamicin on different cell lines.

Table 1: Gentamicin-Induced Cytotoxicity and Apoptosis

| Cell Line | Gentamicin Concentration | Exposure Time | Endpoint Measured | Result | Reference |

| UB/Oc-2 (cochlear cells) | 750 µM | 6, 12, 24 h | Increased number and area of vacuoles | Time-dependent increase in vacuolization | [9] |

| LLC-PK1 (renal epithelial) | 3 mM | 4 days | Apoptotic Index (TUNEL) | ~11% apoptotic cells | [10] |

| LLC-PK1 (renal epithelial) | 10 mM | 15 days | Apoptosis (Flow Cytometry) | 23.9 +/- 8.5% apoptotic cells | [4] |

| MDCK (renal epithelial) | up to 3 mM | up to 4 days | Apoptosis (TUNEL) | Dose- and time-dependent increase | [9] |

| Vestibular Type I Hair Cells | In vivo (intratympanic) | 1 week | Nuclear Diameter | 6.5% decrease | [11] |

| Cochlear Outer Hair Cells | 50-700 µM | 24, 36, 48 h | % OHC Loss | Dose- and time-dependent increase | [5] |

Table 2: Effects of Gentamicin on Lysosomal and Mitochondrial Function

| Cell Line/System | Gentamicin Concentration | Exposure Time | Parameter Measured | Result | Reference |

| Human Proximal Tubular Cells | 0.01, 0.1, 1.0 mg/ml | 14 days | Lysosomal Fragility (NAG release) | Significantly increased fragility | [5] |

| Isolated Rat Liver Mitochondria | 2.5 - 15 mM | Acute | Mitochondrial Membrane Potential | Concentration-dependent depolarization | [1] |

| Cochlear Sensory Hair Cells | Not specified | Acute | Mitochondrial Membrane Potential | Collapse of potential | [8] |

Signaling Pathways in Gentamicin-Induced Morphological Changes

Several signaling pathways are implicated in the cellular response to gentamicin, leading to the observed morphological changes and cytotoxicity.

Reactive Oxygen Species (ROS) and Oxidative Stress

A primary mechanism of gentamicin-induced damage is the generation of reactive oxygen species (ROS).[12][13] This oxidative stress can lead to damage of cellular components, including lipids, proteins, and DNA. In gentamicin-treated renal LLC-PK1 cells, ROS production occurs in the lysosomes and precedes lysosomal membrane permeabilization and apoptosis.[13] The production of ROS is thought to be a key event linking gentamicin's accumulation in lysosomes to the downstream apoptotic cascade.[13]

c-Jun N-terminal Kinase (JNK) Signaling Pathway

The JNK signaling pathway, a subset of the mitogen-activated protein kinase (MAPK) pathway, is activated in response to cellular stress and is involved in apoptosis. Studies have shown that gentamicin-induced apoptosis in spiral ganglion cells is mediated by ROS and the JNK signaling pathway.[12] Following gentamicin treatment, there is an increased expression of Fas ligand (FasL), JNK, and c-Jun, all key components of this apoptotic pathway.[12]

Protein Kinase C (PKC) Activation

In an immortalized cell line from the organ of Corti, gentamicin-induced cytotoxicity was found to involve the activation of Protein Kinase C (PKC) alpha.[10] This activation was followed by an increase in glutathione (B108866) (GSH) efflux and a decrease in intracellular GSH levels, leading to a reduction in the cell's antioxidant capacity and subsequent apoptosis.[10]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Assessment of Cell Viability and Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

96-well tissue culture plates

-

Cell line of interest

-

Complete culture medium

-

Gentamicin stock solution

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Prepare serial dilutions of gentamicin in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the gentamicin dilutions to the respective wells. Include a vehicle control (medium without gentamicin).

-

Incubate for the desired long-term exposure period (e.g., 24, 48, 72 hours, or longer with medium changes).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

After the incubation with MTT, add 100 µL of the solubilization solution to each well.

-

Gently pipette up and down to dissolve the formazan (B1609692) crystals.

-

Read the absorbance at 570 nm using a microplate reader.[14]

Detection of Apoptosis (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Materials:

-

Cells cultured on coverslips or chamber slides

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

-

TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)

-

DAPI or Hoechst stain for nuclear counterstaining

-

Fluorescence microscope

Protocol:

-

Culture cells on coverslips or chamber slides and treat with gentamicin as described previously.

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Wash the cells twice with PBS.

-

Incubate the cells with the TUNEL reaction mixture for 1 hour at 37°C in a humidified chamber, protected from light.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI or Hoechst stain.

-

Mount the coverslips onto microscope slides with an anti-fade mounting medium.

-

Visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.[9][15]

Measurement of Mitochondrial Membrane Potential (MMP)

Changes in MMP can be assessed using cationic fluorescent dyes like JC-1 or TMRM/TMRE.

Materials:

-

Cells cultured in appropriate plates or dishes

-

Gentamicin

-

JC-1 or TMRM/TMRE staining solution

-

Fluorescence microscope or flow cytometer

Protocol (using JC-1):

-

Culture and treat cells with gentamicin as required.

-

Prepare a 5 µg/mL working solution of JC-1 in complete culture medium.

-

Remove the medium from the cells and add the JC-1 working solution.

-

Incubate for 15-30 minutes at 37°C.

-

Wash the cells twice with warm PBS.

-

Add fresh culture medium.

-

Analyze the cells immediately using a fluorescence microscope or flow cytometer. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low MMP, JC-1 remains as monomers and fluoresces green.[16][17]

Assessment of Lysosomal Membrane Permeabilization (LMP)

LMP can be detected by monitoring the release of lysosomal contents into the cytosol. One method involves pre-loading lysosomes with a fluorescent dye and observing its redistribution.

Materials:

-

Cells cultured on glass-bottom dishes

-

Gentamicin

-

Acridine Orange (AO) or LysoTracker Red

-

Live-cell imaging microscope

Protocol (using Acridine Orange):

-

Culture cells on glass-bottom dishes suitable for live-cell imaging.

-

Treat cells with gentamicin for the desired duration.

-

Incubate the cells with 1-5 µg/mL Acridine Orange for 15 minutes. AO accumulates in lysosomes and fluoresces bright red.

-

Wash the cells with fresh medium.

-

Observe the cells using a live-cell imaging microscope. In healthy cells, red fluorescence will be confined to punctate lysosomes. Upon LMP, the red fluorescence will diffuse into the cytoplasm, and the green fluorescence of AO bound to nuclear DNA will become more prominent.[18][19]

Conclusion

Long-term exposure to Garamycin (gentamicin) induces significant and complex morphological changes in a variety of cell lines, primarily driven by the induction of apoptosis and damage to critical organelles such as lysosomes and mitochondria. The underlying mechanisms involve the generation of reactive oxygen species and the activation of stress-related signaling pathways, including the JNK and PKC pathways. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to investigate the cytotoxic effects of gentamicin and to explore potential strategies to mitigate its adverse effects. A thorough understanding of these cellular and molecular events is paramount for the development of safer aminoglycoside antibiotics and for advancing our knowledge of drug-induced cellular toxicity.

References

- 1. Gentamicin Affects the Bioenergetics of Isolated Mitochondria and Collapses the Mitochondrial Membrane Potential in Cochlear Sensory Hair Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gentamicin-induced alterations in pig kidney epithelial (LLC-PK1) cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Gentamicin induced apoptosis of renal tubular epithelial (LLC-PK1) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. NaHS Protects Cochlear Hair Cells from Gentamicin-Induced Ototoxicity by Inhibiting the Mitochondrial Apoptosis Pathway | PLOS One [journals.plos.org]

- 7. facm.ucl.ac.be [facm.ucl.ac.be]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Gentamicin-induced apoptosis in renal cell lines and embryonic rat fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Gentamicin Causes Apoptosis at Low Concentrations in Renal LLC-PK1 Cells Subjected to Electroporation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Gentamicin is Primarily Localized in Vestibular Type I Hair Cells after Intratympanic Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The aminoglycoside antibiotic gentamicin is able to alter metabolic activity and morphology of MDCK-C11 cells: a cell model of intercalated cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. merckmillipore.com [merckmillipore.com]

- 15. info.gbiosciences.com [info.gbiosciences.com]

- 16. DSpace [repository.upenn.edu]

- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 18. Methods for the functional quantification of lysosomal membrane permeabilization: a hallmark of lysosomal cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Methods for the quantification of lysosomal membrane permeabilization: a hallmark of lysosomal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding Garamycin (Gentamicin) Cytotoxicity in Mammalian Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cytotoxic effects of Garamycin (gentamicin), a widely used aminoglycoside antibiotic, on mammalian cells. The focus is on the underlying molecular mechanisms, key signaling pathways, and detailed experimental protocols for assessing its cytotoxicity. This document is intended to serve as a valuable resource for researchers in drug development and cellular biology.

Core Mechanisms of Garamycin Cytotoxicity

Garamycin's cytotoxicity in mammalian cells is a multifaceted process primarily driven by mitochondrial dysfunction, the generation of reactive oxygen species (ROS), and the subsequent induction of programmed cell death, mainly apoptosis.[1][2] While highly effective against bacterial infections, its clinical use is often limited by potential side effects such as nephrotoxicity and ototoxicity, which are direct consequences of its cytotoxic effects on renal and cochlear cells.[3][4]

Mitochondrial Impairment

A primary target of Garamycin in mammalian cells is the mitochondrion.[5][6] The antibiotic can accumulate in these organelles, leading to a cascade of detrimental effects.[7] Studies have shown that gentamicin (B1671437) directly interferes with mitochondrial respiration.[5][6][8] It has been observed to increase mitochondrial leak respiration and inhibit oxidative phosphorylation, which impairs the cell's energy production.[5][6] A key consequence of this is the dissipation of the mitochondrial membrane potential (ΔΨm), a critical factor in maintaining mitochondrial function and cell health.[4][5][8]

Oxidative Stress

The disruption of mitochondrial function by Garamycin leads to an increase in the production of reactive oxygen species (ROS), such as superoxide (B77818) anions.[9][10] This elevation in ROS creates a state of oxidative stress within the cell.[9] ROS can damage cellular components, including lipids, proteins, and DNA, further contributing to cellular dysfunction and triggering cell death pathways.[1][10] Some studies suggest that Garamycin forms a complex with iron, which facilitates the generation of ROS.[11]

Induction of Apoptosis

The culmination of mitochondrial damage and oxidative stress is often the activation of apoptotic pathways.[1][12] Garamycin-induced apoptosis involves the activation of a cascade of cysteine proteases known as caspases.[13][14] Key players in this process include the initiator caspase-9 and the effector caspase-3.[13][14] The activation of these caspases leads to the systematic dismantling of the cell, characterized by DNA fragmentation and the formation of apoptotic bodies.[7][12]

Key Signaling Pathways in Garamycin Cytotoxicity

Several signaling pathways are implicated in mediating the cytotoxic effects of Garamycin. Understanding these pathways is crucial for developing strategies to mitigate its adverse effects.

Intrinsic Apoptotic Pathway

The primary apoptotic pathway activated by Garamycin is the intrinsic or mitochondrial pathway.[15] This pathway is initiated by intracellular stress, such as mitochondrial damage and ROS production. This leads to the release of cytochrome c from the mitochondria into the cytoplasm, which then triggers the activation of caspase-9, followed by the activation of effector caspases like caspase-3.[1]

JNK and p38 MAPK Pathways

The c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways are stress-activated signaling cascades that play a significant role in Garamycin-induced cytotoxicity.[15][16][17] ROS generated due to Garamycin exposure can activate these pathways.[16] Activation of the JNK pathway, in particular, has been shown to promote apoptosis in response to Garamycin treatment.[15][16] Similarly, increased expression of activated p38 MAPK has been observed in renal cells following Garamycin administration, suggesting its involvement in the induced kidney damage.[17][18][19]

p53-Mediated Ferroptosis

Recent evidence also suggests the involvement of ferroptosis, an iron-dependent form of programmed cell death, in Garamycin's cytotoxicity.[20] The tumor suppressor protein p53 has been identified as a key regulator in this process. Garamycin can increase the expression of p53, which in turn can modulate the expression of proteins involved in iron metabolism and lipid peroxidation, leading to ferroptotic cell death.[20]

Quantitative Data on Garamycin Cytotoxicity

The following tables summarize quantitative data from various studies on the cytotoxic effects of Garamycin.

| Cell Line | Garamycin Concentration | Exposure Time | Effect | Reference |

| Human Embryonic Kidney (HEK) 293T cells | 1 mg/mL (~2 mM) | - | Increased mitochondrial leak respiration and decreased mitochondrial membrane potential | [5] |

| Human Mammary Epithelial (MCF-12A) and Breast Cancer (MCF-7, MDA-MB-231) cells | 0.05 mg/mL | 24 hours | Increased lactate (B86563) production, inhibited mitochondrial membrane potential, induced mitochondrial ROS, and caused DNA oxidative damage | [10] |

| LLC-PK1 and MDCK renal cell lines | Up to 3 mM | Up to 4 days | Time- and concentration-dependent increase in apoptosis | [12] |

| Vero (African green monkey kidney) cells | >2000 µg/mL | - | Significant decrease in mitochondrial activity | [21] |

| Human Renal Proximal Tubular (HK-2) cells | 0.1 - 10.0 mg/mL | 3 - 14 days | Dose- and time-dependent decrease in cell viability | [22] |

Experimental Protocols

Detailed methodologies for key experiments used to assess Garamycin cytotoxicity are provided below.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.[23][24]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[25]

Protocol:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat the cells with various concentrations of Garamycin and incubate for the desired time period (e.g., 24, 48, 72 hours).

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[23]

-

Incubate the plate for 4 hours at 37°C in a humidified atmosphere with 5% CO2.[23]

-

Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[23]

-

Incubate the plate overnight at 37°C.[23]

-

Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.[23]

DCFDA Assay for Reactive Oxygen Species (ROS) Detection

The DCFDA assay is used to measure intracellular ROS levels.[26][27]

Principle: The cell-permeable reagent 2',7'-dichlorofluorescin diacetate (DCFDA) is deacetylated by cellular esterases to a non-fluorescent compound, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[27][28]

Protocol:

-

Culture cells in a 96-well plate or on coverslips.

-

Treat cells with Garamycin for the desired duration.

-

Wash the cells with a suitable buffer (e.g., PBS).

-

Load the cells with DCFDA (typically 10-50 µM) in serum-free media and incubate for 30-60 minutes at 37°C.[29]

-

Wash the cells to remove excess DCFDA.

-

Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[27][28]

Western Blot for Caspase Activation

Western blotting is a technique used to detect specific proteins in a sample and can be used to assess the activation of caspases by detecting their cleaved forms.[30][31]

Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the pro- and cleaved forms of caspases (e.g., caspase-3, caspase-9).[32]

Protocol:

-

Treat cells with Garamycin to induce apoptosis.

-

Lyse the cells to extract total protein.

-

Determine the protein concentration of the lysates.

-

Separate the protein samples by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the caspase of interest (e.g., anti-caspase-3).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the signal using an imaging system. The appearance of cleaved caspase fragments indicates activation.[32]

Visualizations

Garamycin Cytotoxicity Signaling Pathway

References

- 1. Intracellular mechanisms of aminoglycoside-induced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Frontiers | Gentamicin Affects the Bioenergetics of Isolated Mitochondria and Collapses the Mitochondrial Membrane Potential in Cochlear Sensory Hair Cells [frontiersin.org]

- 4. Gentamicin Affects the Bioenergetics of Isolated Mitochondria and Collapses the Mitochondrial Membrane Potential in Cochlear Sensory Hair Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Direct Effects of Clinically Relevant Antibiotics on Mitochondrial Respiration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Involvement of reactive oxygen species on gentamicin-induced mesangial cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The adverse effect of gentamicin on cell metabolism in three cultured mammary cell lines: “Are cell culture data skewed?” - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Gentamicin-induced apoptosis in renal cell lines and embryonic rat fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Comparison of activated caspase detection methods in the gentamicin-treated chick cochlea - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Mechanisms and otoprotective strategies of programmed cell death on aminoglycoside-induced ototoxicity [frontiersin.org]

- 16. Gentamicin-induced spiral ganglion cell death: apoptosis mediated by ROS and the JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Increased expression of p38 mitogen- activated protein kinase is related to the acute renal lesions induced by gentamicin – ScienceOpen [scienceopen.com]

- 18. scite.ai [scite.ai]

- 19. scielo.br [scielo.br]

- 20. Regulation of the p53/SLC7A11/GPX4 Pathway by Gentamicin Induces Ferroptosis in HEI-OC1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 24. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. signosisinc.com [signosisinc.com]

- 28. doc.abcam.com [doc.abcam.com]

- 29. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

- 30. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]

- 32. researchgate.net [researchgate.net]

Garamycin® (Gentamicin Sulfate) Solution: A Technical Guide to Shelf Life and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability, shelf life, and storage conditions for Garamycin® (gentamicin sulfate) solutions. The information presented herein is intended to support research, development, and quality control activities by providing detailed data, experimental methodologies, and visual representations of key pathways.

Quantitative Stability Data

The stability of Garamycin® solution is influenced by its formulation, storage temperature, pH, and exposure to light. The following tables summarize quantitative data on the shelf life and stability of various gentamicin (B1671437) sulfate (B86663) solutions under different conditions.

Table 1: Shelf Life of Commercial Gentamicin Sulfate Formulations

| Formulation Type | Concentration | Recommended Storage Temperature | Shelf Life (Unopened) |

| Ophthalmic Solution | 0.3% (3 mg/mL) | 20°C to 25°C (68°F to 77°F)[1][2] | As per manufacturer's expiration date |

| 2°C to 25°C (36°F to 77°F) | As per manufacturer's expiration date | ||

| Store at or below 25°C (77°F) | As per manufacturer's expiration date | ||

| Otic Drops | 0.3% (3 mg/mL) | 15°C to 30°C (59°F to 86°F) | As per manufacturer's expiration date |

| Injection (Vial) | 40 mg/mL | Room Temperature | As per manufacturer's expiration date |

| Cell Culture Solution | 10 mg/mL | 15°C to 30°C | 24 months from date of manufacture |

Table 2: Stability of Gentamicin Sulfate Solutions After Opening or Dilution

| Formulation/Dilution | Storage Condition | Stability Period |

| Ophthalmic Solution (extemporaneously prepared) | Ambient Temperature | 15 days[3] |

| 2°C to 8°C (Refrigerated) | 30 days[3][4] | |

| 2°C to 8°C (after 90 days frozen at -20°C) | 21 days[3][4] | |

| Injection (punctured vial) | 2°C to 8°C (Refrigerated) | 30 days[5] |

| Injection (diluted in 0.9% NaCl or D5W) | 25°C (Room Temperature) | 24 hours[6] |

| 2°C to 8°C (Refrigerated) | 48 hours[6] | |

| Injection (diluted in Ringer's Dextrose) | 27°C (Room Temperature) | Stable for 24 hours (102.10% of initial concentration)[7][8] |

| 4°C (Refrigerated) | Stable for 24 hours | |

| Injection (diluted in Ringer's Lactate) | 27°C (Room Temperature) | Stable for 24 hours (96.00% of initial concentration)[7][8] |

| 4°C (Refrigerated) | Stable for 24 hours |

Table 3: pH and its Impact on Gentamicin Sulfate Solution Stability

| Formulation | Recommended pH Range | Observations on Stability |

| Ophthalmic Solution | 6.5 to 7.5[2] | Optimal stability is maintained within this range.[1] |

| Injection | 3.0 to 5.5 | Slight decrease in pH observed over six months at room temperature, but remained within USP acceptance criteria.[7] |

| General | 4.5 to 7.0 | Gentamicin stability is optimal in this pH range; degradation increases outside these boundaries.[1] |

Experimental Protocols

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a general method for the quantitative analysis of gentamicin sulfate and its degradation products.[7][9][10][11]

Objective: To develop and validate a stability-indicating HPLC method for the determination of gentamicin sulfate in the presence of its degradation products.

Materials and Reagents:

-

Gentamicin Sulfate Reference Standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, deionized)

-

Trifluoroacetic acid (TFA) or Heptafluorobutyric acid (HFBA)

-

Di-ammonium hydrogen phosphate (B84403) buffer

-

Hydrochloric Acid (0.1 N)

-

Sodium Hydroxide (0.1 N)

-

Hydrogen Peroxide (3%)

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11]

-

Mobile Phase: An isocratic or gradient elution system. A common mobile phase consists of a buffer (e.g., 15mM di-ammonium hydrogen phosphate, pH 10.0) and an organic modifier (e.g., methanol) in a specific ratio (e.g., 30:70 v/v).[11] Another approach uses an ion-pairing agent like TFA.[12]

-

Column Temperature: Maintained at a constant temperature, for example, 40°C.[11]

-

Injection Volume: 20 µL.[11]

-

Detection: As gentamicin lacks a strong UV chromophore, detection can be achieved through:

Procedure:

-

Standard Solution Preparation: Prepare a stock solution of Gentamicin Sulfate Reference Standard in the mobile phase or a suitable diluent (e.g., water:methanol mixture) at a known concentration (e.g., 1 mg/mL).[9] Prepare a series of working standard solutions by diluting the stock solution.

-

Sample Preparation: Dilute the Garamycin® solution sample with the mobile phase to a concentration within the linear range of the assay.

-

Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system.

-

Data Analysis: Identify and quantify the gentamicin peaks based on retention time and peak area compared to the standard solutions. Degradation products can be identified by the appearance of new peaks.

Forced Degradation Studies Protocol

Forced degradation studies are performed to identify potential degradation products and establish the intrinsic stability of the drug substance.[9][14]

Objective: To investigate the degradation of gentamicin sulfate under various stress conditions.

Procedure:

-

Acid Hydrolysis: Mix an aliquot of a 1 mg/mL gentamicin sulfate solution with an equal volume of 0.1 N HCl. Incubate at 60°C for a specified period (e.g., 30 minutes to several hours). Neutralize with 0.1 N NaOH before analysis.[9]

-

Alkaline Hydrolysis: Mix an aliquot of the gentamicin sulfate solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for a specified period. Neutralize with 0.1 N HCl before analysis.[9]

-

Oxidative Degradation: Treat an aliquot of the gentamicin sulfate solution with 3% hydrogen peroxide at room temperature or elevated temperature for a specified duration.[9]

-

Thermal Degradation: Expose a solid sample of gentamicin sulfate or a solution to high temperatures (e.g., 150-180°C for solid, 50°C for solution) for a defined period.[9]

-

Photolytic Degradation: Expose a solution of gentamicin sulfate to UV light (e.g., 254 nm) in a photostability chamber for a specified duration. A control sample should be stored in the dark under the same conditions.[9][14]

-

Analysis: Analyze the stressed samples using the validated stability-indicating HPLC method to identify and quantify any degradation products.

Visualizations

Gentamicin Mechanism of Action

Gentamicin exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria. This diagram illustrates the key steps in this pathway.

Caption: Mechanism of action of Gentamicin.

Experimental Workflow for Stability Testing

This diagram outlines a typical workflow for conducting stability studies of a Garamycin® solution.

Caption: Workflow for Garamycin® stability testing.

Gentamicin Degradation Pathway

This diagram illustrates the primary degradation pathways of gentamicin under forced degradation conditions.

Caption: Gentamicin degradation pathways.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Stability studies of five anti-infectious eye drops under exhaustive storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Gentamicin sulphate | CHEO ED Outreach [outreach.cheo.on.ca]

- 5. globalrph.com [globalrph.com]

- 6. ejua.net [ejua.net]

- 7. jyoungpharm.org [jyoungpharm.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. storage.googleapis.com [storage.googleapis.com]

- 12. Development and validation of a RP-HPLC method for the determination of gentamicin sulfate and its related substances in a pharmaceutical cream using a short pentafluorophenyl column and a charged aerosol detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

principle of selective antibiotics in molecular biology

An In-depth Technical Guide to the Principle of Selective Antibiotics in Molecular Biology

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the field of molecular biology, the ability to select for specific cells that have successfully incorporated foreign DNA is fundamental to a vast array of techniques, from gene cloning and protein expression to genome editing. Antibiotic selection is the cornerstone of this process. By engineering plasmids to carry a gene conferring resistance to a specific antibiotic, researchers can use that antibiotic as a powerful selective agent. When a population of bacteria is subjected to transformation, only the minuscule fraction that successfully takes up the plasmid will survive and proliferate on a growth medium containing the antibiotic. This guide provides a comprehensive technical overview of the principles, mechanisms, and practical applications of the most common selective antibiotics used in molecular biology, offering detailed protocols, quantitative data, and visual guides to empower researchers in their experimental design and execution.

The Core Principle of Antibiotic Selection

The process of introducing foreign DNA into bacteria, known as transformation, is remarkably inefficient, with success rates as low as 1 in 10,000 cells.[1][2] Identifying these rare transformants would be an insurmountable task without a robust selection method. The solution lies in the use of selectable markers, with antibiotic resistance genes being the most common.

The strategy is elegantly simple:

-

Vector Engineering: The plasmid vector, which carries the gene of interest, is also engineered to contain a gene that encodes a protein providing resistance to a specific antibiotic.

-

Transformation: The plasmid is introduced into a host bacterial population (e.g., E. coli).

-

Selective Plating: The transformed bacteria are cultured on a growth medium (agar plates or liquid broth) containing the corresponding antibiotic.[3]

The antibiotic acts as a selective pressure.[2] Cells that failed to take up the plasmid lack the resistance gene and are killed or have their growth inhibited. Conversely, cells that successfully internalized the plasmid can express the resistance gene, neutralize the antibiotic's effect, and form colonies.[3][4] This allows for the exclusive isolation and propagation of the desired plasmid-containing bacteria.

Common Selective Antibiotics: Mechanisms and Resistance

The choice of antibiotic is critical and depends on the specific plasmid, bacterial strain, and experimental goals. Below are the technical details for four of the most widely used antibiotics in molecular biology.

Ampicillin (B1664943) (and Carbenicillin)

-

Mechanism of Action: Ampicillin is a β-lactam antibiotic that inhibits bacterial cell wall synthesis.[5] It specifically targets and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final step of peptidoglycan synthesis—the cross-linking of peptide chains.[6] By preventing this cross-linking, ampicillin compromises the structural integrity of the cell wall, leading to cell lysis and death, particularly in actively dividing bacteria.[5][7]

-

Mechanism of Resistance: Resistance is conferred by the bla or AmpR gene, which encodes the enzyme β-lactamase.[8] This enzyme is typically secreted into the periplasmic space of Gram-negative bacteria. β-lactamase hydrolyzes the amide bond in the β-lactam ring of ampicillin, inactivating the antibiotic before it can reach its PBP targets.[4][6]

-

Practical Considerations: A significant drawback of ampicillin is that the secreted β-lactamase can degrade all the ampicillin in the surrounding medium. This can lead to the growth of small, non-resistant "satellite" colonies around the main resistant colony. Carbenicillin (B1668345), a more stable analog, is less susceptible to degradation and is often preferred to mitigate this issue.[8]

Kanamycin (B1662678)

-

Mechanism of Action: Kanamycin is an aminoglycoside antibiotic that inhibits protein synthesis.[9] It binds irreversibly to the 30S ribosomal subunit, specifically to four nucleotides of the 16S rRNA and a single amino acid of the S12 protein.[9][10] This binding interferes with the decoding site, causing misreading of the mRNA template and preventing the initiation and elongation of polypeptide chains, ultimately leading to the production of non-functional proteins and cell death.[11][12]

-

Mechanism of Resistance: The most common resistance mechanism in molecular biology is enzymatic modification. The kanamycin resistance gene (e.g., nptII or kanR) encodes an aminoglycoside phosphotransferase (APH). This enzyme catalyzes the transfer of a phosphate (B84403) group (phosphorylation) from ATP to the kanamycin molecule, structurally altering it and preventing it from binding to the ribosome.[8]

Tetracycline (B611298)

-

Mechanism of Action: Tetracycline is a bacteriostatic antibiotic that reversibly inhibits protein synthesis. It binds to the 30S ribosomal subunit, blocking the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[13][14] This prevents the addition of new amino acids to the growing polypeptide chain, effectively halting protein elongation.[15]

-

Mechanism of Resistance: Resistance is most commonly mediated by an efflux pump.[15][16] Genes such as tetA encode a membrane-bound protein that actively transports tetracycline out of the cell, often by exchanging it for a proton.[14][15] This prevents the intracellular concentration of the antibiotic from reaching a level sufficient to inhibit protein synthesis. Another mechanism involves ribosomal protection proteins (e.g., encoded by tetM) that bind to the ribosome and dislodge tetracycline.[17]

Chloramphenicol (B1208)

-

Mechanism of Action: Chloramphenicol is a broad-spectrum antibiotic that inhibits protein synthesis by binding to the 50S subunit of the bacterial ribosome.[18] Specifically, it obstructs the peptidyl transferase center, the enzymatic core of the ribosome responsible for forming peptide bonds between amino acids.[18][19] By preventing peptide bond formation, chloramphenicol halts polypeptide chain elongation.[20]

-

Mechanism of Resistance: The predominant resistance mechanism is enzymatic inactivation by chloramphenicol acetyltransferase (CAT).[18][21] The cat gene, carried on the plasmid, produces the CAT enzyme, which transfers an acetyl group from acetyl-CoA to the chloramphenicol molecule. This acetylation renders the antibiotic unable to bind to the 50S ribosomal subunit, thus neutralizing its effect.[20]

Quantitative Data for E. coli Selection

Precise concentrations are critical for effective selection. Using too little antibiotic may result in incomplete selection and the growth of non-transformed cells, while using too much can be toxic even to resistant cells or represent an unnecessary cost.

Table 1: Stock and Working Concentrations of Common Antibiotics for E. coli

| Antibiotic | Stock Concentration | Solvent | Storage | Working Concentration |

|---|---|---|---|---|

| Ampicillin (sodium salt) | 50-100 mg/mL | Deionized Water | -20°C | 50-100 µg/mL[22][23] |

| Carbenicillin (disodium) | 50-100 mg/mL | Deionized Water | -20°C | 50-100 µg/mL[24] |

| Kanamycin (sulfate) | 10-50 mg/mL | Deionized Water | -20°C | 30-50 µg/mL[23] |

| Tetracycline (hydrochloride) | 5-10 mg/mL | Ethanol (B145695) or 50% Ethanol | -20°C (in dark) | 10-15 µg/mL[25] |

| Chloramphenicol | 25-34 mg/mL | Ethanol | -20°C | 25-34 µg/mL[23][26] |

Note: Always sterilize aqueous stock solutions by filtration through a 0.22 µm filter. Stocks dissolved in ethanol do not require filter sterilization.[22] Tetracycline is light-sensitive and should be stored in foil-wrapped tubes.[25]

Experimental Protocols

Protocol 1: Preparation of Antibiotic Stock Solutions

-

Calculate: Determine the mass of antibiotic powder needed to achieve the desired stock concentration (e.g., for a 50 mg/mL stock in 10 mL, weigh out 500 mg).

-

Dissolve: In a sterile conical tube or bottle, add the appropriate solvent (see Table 1) to the antibiotic powder. Vortex thoroughly until the powder is completely dissolved.

-

Sterilize (if aqueous): Using a sterile syringe, draw up the antibiotic solution. Attach a 0.22 µm syringe filter and dispense the solution into a sterile container. Solutions in 100% ethanol are considered self-sterilizing.

-

Aliquot: Dispense the stock solution into sterile, clearly labeled microcentrifuge tubes in volumes appropriate for single use to avoid repeated freeze-thaw cycles.

-

Store: Store the aliquots at -20°C. For light-sensitive antibiotics like tetracycline, wrap the tubes in aluminum foil.

Protocol 2: Preparation of Selective Media (Agar Plates and Broth)

-

Prepare Medium: Prepare the desired bacterial growth medium (e.g., LB, Terrific Broth) according to the manufacturer's instructions.

-

Autoclave: Sterilize the medium by autoclaving.

-

Cool: Place the sterilized medium in a 55-60°C water bath and allow it to cool for at least 30 minutes. This is critical, as adding antibiotics to overly hot media will cause them to degrade.[25]

-

Add Antibiotic: Thaw an aliquot of the desired antibiotic stock solution. Add the antibiotic to the cooled medium to achieve the final working concentration (a 1:1000 dilution is common for many stocks). For example, add 1 mL of a 50 mg/mL ampicillin stock to 1 liter of LB medium for a final concentration of 50 µg/mL.

-

Mix: Swirl the flask gently but thoroughly to ensure the antibiotic is evenly distributed.

-

Pour Plates: For agar (B569324) plates, pour the medium into sterile petri dishes (~25 mL per 100 mm plate) in a sterile environment (e.g., a laminar flow hood). Allow the plates to solidify completely.

-

Store: Store the plates inverted at 4°C. Ampicillin plates are best used within 2-4 weeks, while carbenicillin and kanamycin plates are more stable.[22]

Protocol 3: Bacterial Transformation and Selection

This protocol outlines the general workflow for heat-shock transformation and subsequent selection.

References

- 1. sites.gtiit.edu.cn [sites.gtiit.edu.cn]

- 2. blog.addgene.org [blog.addgene.org]

- 3. jove.com [jove.com]

- 4. youtube.com [youtube.com]

- 5. What is the mechanism of Ampicillin? [synapse.patsnap.com]

- 6. ldh.la.gov [ldh.la.gov]

- 7. 10.2 Mechanisms of Antibacterial Drugs – Allied Health Microbiology [open.oregonstate.education]

- 8. blog.addgene.org [blog.addgene.org]

- 9. nbinno.com [nbinno.com]

- 10. Kanamycin | C18H36N4O11 | CID 6032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Kanamycin A - Wikipedia [en.wikipedia.org]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]

- 15. Tetracyclines: Mode of Action and Mechanism of Resistance • Microbe Online [microbeonline.com]

- 16. Tetracyclines: antibiotic action, uptake, and resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. journals.asm.org [journals.asm.org]

- 18. What is the mechanism of Chloramphenicol? [synapse.patsnap.com]

- 19. letstalkacademy.com [letstalkacademy.com]

- 20. pharmacy180.com [pharmacy180.com]

- 21. Mechanisms of Resistance to Chloramphenicol in Pseudomonas putida KT2440 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]

- 23. Growth Of Bacterial Cultures [qiagen.com]

- 24. bitesizebio.com [bitesizebio.com]

- 25. eeescience.utoledo.edu [eeescience.utoledo.edu]

- 26. Antibiotic stocks and working concentrations - ActinoBase [actinobase.org]

Garamycin (Gentamicin) as an Aminoglycoside Antibiotic: An In-depth Technical Guide for Researchers

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Abstract

Garamycin, the brand name for gentamicin (B1671437), is a potent, broad-spectrum aminoglycoside antibiotic widely employed in both clinical and research settings. Its primary mechanism of action involves the inhibition of bacterial protein synthesis, leading to bactericidal effects against a wide range of Gram-negative and some Gram-positive bacteria. This technical guide provides an in-depth exploration of Garamycin's core functionalities, intended for researchers, scientists, and professionals in drug development. The guide details its molecular mechanism of action, common mechanisms of bacterial resistance, and its applications in research, including as a selection agent. Furthermore, it presents quantitative data on its efficacy, detailed experimental protocols for its study, and visual representations of key pathways and workflows to facilitate a comprehensive understanding of this critical antibiotic.

Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Gentamicin exerts its bactericidal activity by irreversibly binding to the bacterial 30S ribosomal subunit, a crucial component of the protein synthesis machinery.[1][2] This interaction disrupts the fidelity of mRNA translation, ultimately leading to cell death.

The specific binding site for gentamicin is the A-site (aminoacyl-tRNA site) on the 16S rRNA of the 30S subunit.[3][4] This binding event induces a conformational change in the A-site, which interferes with the proofreading mechanism that ensures the correct codon-anticodon pairing. Consequently, incorrect aminoacyl-tRNAs are incorporated into the growing polypeptide chain, resulting in the synthesis of non-functional or toxic proteins.[3] This mistranslation is a key factor in gentamicin's lethal effect on bacteria.[5][6] The accumulation of these aberrant proteins disrupts cellular processes and compromises the integrity of the bacterial cell membrane.[5]